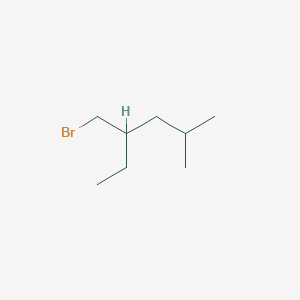
4-(Bromomethyl)-2-methylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-methylhexane is an organic compound characterized by a bromomethyl group attached to the fourth carbon of a 2-methylhexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methylhexane typically involves the bromination of 2-methylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or hydrobromic acid in the presence of a catalyst can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: 4-(Hydroxymethyl)-2-methylhexane, 4-(Cyanomethyl)-2-methylhexane.
Elimination: 2-Methyl-3-hexene.
Oxidation: 4-(Hydroxymethyl)-2-methylhexane, 4-(Carboxymethyl)-2-methylhexane.
Scientific Research Applications
4-(Bromomethyl)-2-methylhexane is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-methylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in various synthetic pathways to create complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-methylhexane
- 4-(Iodomethyl)-2-methylhexane
- 4-(Hydroxymethyl)-2-methylhexane
Comparison
4-(Bromomethyl)-2-methylhexane is unique due to the presence of the bromine atom, which is a good leaving group, making it highly reactive in substitution and elimination reactions. Compared to its chloro and iodo analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C8H17Br |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-8(6-9)5-7(2)3/h7-8H,4-6H2,1-3H3 |
InChI Key |
MSEWQYMTOKBUDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B13198367.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-phenoxyphenyl)propanoic acid](/img/structure/B13198376.png)
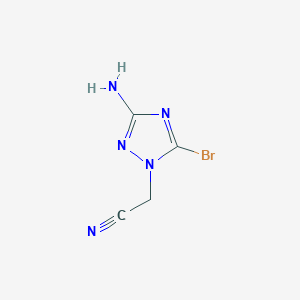
![7,7-Dimethyl-2-phenyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13198383.png)
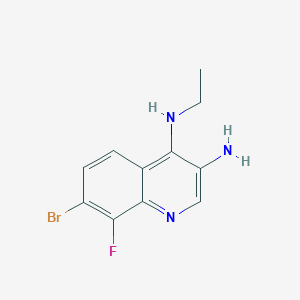
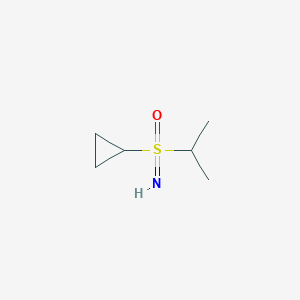
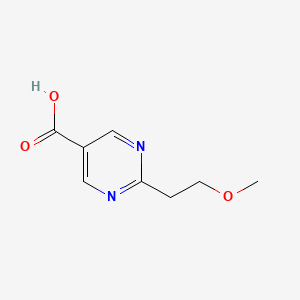
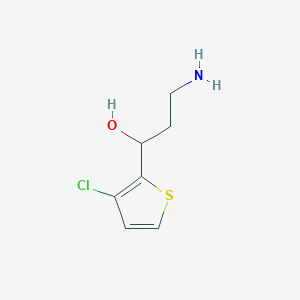
![1-Amino-3-[1-(aminomethyl)cyclopentyl]propan-2-ol](/img/structure/B13198423.png)
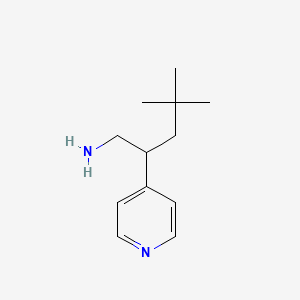
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(4-nitrophenyl)propanoate](/img/structure/B13198430.png)
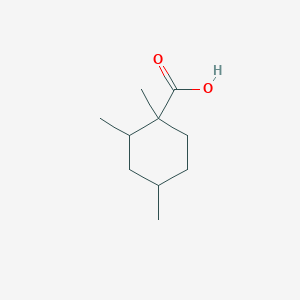
![Methyl spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13198444.png)
